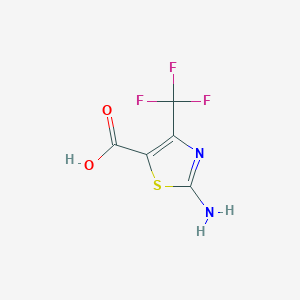

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYYADEHCNLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371052 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-55-8 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 239135-55-8)

Introduction

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, registered under CAS number 239135-55-8, is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structural architecture, featuring a trifluoromethyl group, an aminothiazole core, and a carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the aminothiazole scaffold is a common feature in a wide range of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 239135-55-8 | [1] |

| Molecular Formula | C₅H₃F₃N₂O₂S | [1] |

| Molecular Weight | 212.15 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 248-252 °C | [1] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | |

| Purity | ≥ 95% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the title compound, the key starting materials are a halogenated derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate and thiourea.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on the well-established Hantzsch thiazole synthesis methodology. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Step 1: α-Halogenation of Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as dichloromethane or chloroform.

-

Slowly add a halogenating agent, for example, N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), to the solution while stirring. The reaction may be initiated with a radical initiator like AIBN or by gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the crude ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate in a protic solvent like ethanol or methanol.

-

Add thiourea to the solution and stir the mixture at room temperature or with gentle heating.

-

The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the product, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, may precipitate from the solution. The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Step 3: Ester Hydrolysis

-

Suspend ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the carboxylic acid, and the trifluoromethyl-substituted thiazole ring.

Caption: Reactivity of this compound.

The primary amino group and the carboxylic acid are key handles for derivatization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).

Anticancer Applications

Derivatives of 2-aminothiazole-5-carboxylic acid have shown promise as anticancer agents. For instance, amide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The core structure serves as a scaffold to which different aryl and heteroaryl moieties can be attached, leading to compounds with potent and selective anticancer effects.

| Derivative Class | Target Cell Lines | Notable Activity | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia), MCF-7 (breast), HT-29 (colon) | Some derivatives showed high antiproliferative potency on human K563 leukemia cells. | [4][5] |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Moderate anticancer activity observed. |

Antimicrobial and Antiviral Applications

The aminothiazole nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery. Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been shown to exhibit a broad spectrum of fungicidal activity. Furthermore, many of these compounds have demonstrated good activity against the Tobacco Mosaic Virus (TMV), indicating their potential as antiviral agents in agriculture.[4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons and a broad singlet for the carboxylic acid (-OH) proton. The chemical shifts of these protons will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.15 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragments related to the thiazole ring.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal and agricultural chemistry. Its unique combination of functional groups provides a robust platform for the synthesis of novel compounds with a wide range of biological activities. The well-established Hantzsch thiazole synthesis offers a reliable route to this important intermediate. As research into novel therapeutic and crop protection agents continues, the demand for such specialized chemical scaffolds is likely to grow, further solidifying the importance of this compound in the field of chemical synthesis.

References

- Chem-Impex. This compound. [Link]

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

- Zhang, Z.; Li, S.; Zhang, S.; et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Lett. Drug Des. Discov.2014, 11(8), 996-1002.

- MDPI.

- PubMed.

- Google Patents.

- PubMed.

- ResearchGate.

- Chem-Impex. This compound. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research. Its structural architecture, featuring a thiazole ring, an amino group, a carboxylic acid, and a trifluoromethyl moiety, bestows a unique combination of properties that make it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The presence of the trifluoromethyl (-CF3) group is particularly noteworthy; it can enhance crucial molecular attributes such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic choice in modern drug discovery and crop protection development.[2] This guide provides a comprehensive overview of its core physicochemical properties, the methodologies for their determination, and insights into its chemical behavior.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is foundational to all scientific investigation. This compound is defined by the following identifiers:

-

Chemical Name: this compound

The structure incorporates three key functional groups that dictate its chemical personality:

-

Aromatic Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, known to be a scaffold in many biologically active compounds.

-

Carboxylic Acid (-COOH): An acidic functional group that can donate a proton, engage in hydrogen bonding, and form salts or esters.

-

Amino Group (-NH₂): A basic functional group that can accept a proton and act as a nucleophile or hydrogen bond donor.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.[2]

Core Physicochemical Properties

The utility of a compound in synthesis and its behavior in biological systems are governed by its physical and chemical properties. A summary of the key data for this compound is presented below.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder/solid. | [1][2][3] |

| Melting Point | 216-219 °C232-236 °C (decomposes)248-252 °C | [1][6][2][3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water. | [1] |

| pKa | Predicted acidic pKa (carboxylic acid) ~0-3Predicted basic pKa (amino group) <5 | Note: Experimental data not found. Predicted values are based on the strong electron-withdrawing effect of the trifluoromethyl group and thiazole ring, which significantly increases the acidity of the carboxylic acid and decreases the basicity of the amino group compared to aliphatic counterparts. Perfluoroalkyl carboxylic acids are known to have pKa values near 0.[7] |

| LogP | Predicted value ~1.0-2.0 | Note: Experimental data not found. The trifluoromethyl group increases lipophilicity.[2] For comparison, the related 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride has a calculated XLogP3 of 3.1, suggesting the parent carboxylic acid would be significantly less lipophilic.[8] |

Note on conflicting data: The observed variance in melting point values likely stems from differences in sample purity, crystalline form (polymorphism), or the specific methodology and heating rate used during measurement. A substance's melting range can widen and be depressed by impurities.[9][10]

Experimental Methodologies: The "How" and "Why"

The determination of physicochemical properties relies on standardized, validated experimental protocols. Understanding these methods is crucial for interpreting data and ensuring its reliability.

Melting Point Determination

The melting point is a fundamental indicator of a substance's purity.[10] The capillary method is the most common and straightforward technique for its determination.[11][12]

Causality and Self-Validation: A pure crystalline solid exhibits a sharp, narrow melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower melting point and a broader melting range.[9] Therefore, a sharp melting point is a self-validating indicator of high purity.

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus equipped with a calibrated thermometer or digital sensor.[9][10]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Solubility Determination (Shake-Flask Method)

The shake-flask method, as outlined in OECD Guideline 105, is the gold standard for determining water solubility.[13][14] It directly measures the saturation concentration of a substance in a solvent at equilibrium.

Causality and Self-Validation: The method relies on achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution. To ensure this, the mixture is agitated for a prolonged period (e.g., 24-48 hours), and concentrations are measured over time until they plateau. This steady-state concentration validates that equilibrium has been reached.

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.[14]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium.[13]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in a solution. For a molecule with both acidic (carboxylic acid) and basic (amino) groups, determining the pKa values is critical for predicting its ionization state at a given pH. Potentiometric titration is a highly precise and common method for this purpose.[3][15][16][17]

Causality and Self-Validation: The method's validity rests on the Nernst equation, which links the measured potential (pH) to the concentration of hydronium ions. The titration curve itself provides validation; a clear inflection point corresponds to the equivalence point where moles of titrant equal moles of the analyte. The pKa is found at the half-equivalence point, where the pH is equal to the pKa because the concentrations of the protonated and deprotonated species are equal.[3]

Step-by-Step Protocol:

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution must be dilute enough (e.g., >10⁻⁴ M) to detect a significant change in the titration curve.[15]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized titrant (e.g., 0.1 M NaOH for an acid, 0.1 M HCl for a base) is added in small, precise increments.[3]

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing sufficient time for the reading to stabilize.

-

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[3]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

Based on available safety data, this compound is classified as hazardous.[6] Proper laboratory safety protocols must be strictly followed.

-

Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[6]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is often refrigerated (0-8 °C).[2][3]

Conclusion

This compound is a highly functionalized building block with a distinct set of physicochemical properties driven by its unique combination of a thiazole core and potent functional groups. Its high melting point and crystalline nature are indicative of a stable solid, while its solubility profile makes it amenable to use in common organic solvents for synthesis. The influential trifluoromethyl group enhances its potential for creating metabolically stable and lipophilic drug candidates. A thorough understanding of its properties, underpinned by robust experimental methodologies, is essential for its effective application in the rational design and development of novel pharmaceuticals and agrochemicals.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- SSERC. (n.d.). Melting point determination.

- RSC Education. (n.d.). Melting point determination.

- University of Calgary. (n.d.). Melting point determination.

- IndiaMART. (n.d.). This compound.

- Westlab Canada. (2023). Measuring the Melting Point.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.

- IndiaMART. (n.d.). Acemetacin EP Impurity B (Indomethacin) Supplier.

- ResearchGate. (2007). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.

- PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.

Sources

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. chemimpex.com [chemimpex.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. Acemetacin EP Impurity B (Indomethacin) Supplier in Mumbai, Acemetacin EP Impurity B (Indomethacin) Trader, Maharashtra [chemicalmanufacturers.in]

- 6. This compound 97 239135-55-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. westlab.com [westlab.com]

- 12. mt.com [mt.com]

- 13. oecd.org [oecd.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid molecular weight

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its molecular architecture, which combines a biologically active thiazole ring, an electron-withdrawing trifluoromethyl group, a reactive amino group, and a carboxylic acid handle, makes it a versatile and valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its physicochemical properties, the scientific rationale for its utility, key applications, and detailed protocols for its synthesis, purification, and analytical characterization. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Physicochemical Properties & Structural Elucidation

The unique reactivity and utility of this compound are direct consequences of its chemical structure and properties.

Core Chemical Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| Molecular Weight | 212.15 g/mol | [1][2] |

| Molecular Formula | C₅H₃F₃N₂O₂S | [1][2][3] |

| CAS Number | 239135-55-8 | [1][3] |

| InChI Key | NGMYYADEHCNLGO-UHFFFAOYSA-N | |

| Canonical SMILES | C1(=C(N=C(S1)N)C(F)(F)F)C(=O)O |

Structural Analysis

The molecule features a five-membered thiazole ring substituted at key positions:

-

C2-Position: An amino (-NH₂) group, which can act as a nucleophile or be functionalized.

-

C4-Position: A trifluoromethyl (-CF₃) group, which significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.

-

C5-Position: A carboxylic acid (-COOH) group, providing a handle for amide bond formation and other derivatizations.

Caption: Chemical structure of the title compound.

Physicochemical Data

The physical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 216-219 °C; 232-236 °C (dec.); 248-252 °C | [1][3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [3] |

| Purity | ≥95% (HPLC), typically >97% | [1][3] |

The Scientific Rationale: Why This Scaffold Matters

The thiazole heterocycle is a privileged scaffold found in numerous biologically active compounds and approved drugs, including the antifungal agent Abafungin and the kinase inhibitor Dasatinib.[4][5] Its derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The -CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and enhance membrane permeability by increasing lipophilicity. The combination of the proven thiazole core with the strategic placement of the trifluoromethyl group makes this compound a highly sought-after intermediate.[1]

Applications in Research and Development

This compound serves as a critical starting material in multiple scientific domains.

-

Pharmaceutical Development : It is a key building block for synthesizing novel therapeutic agents.[1] The thiazole structure is known to possess antimicrobial and antifungal properties, making this intermediate valuable for developing new drugs to combat resistant pathogens.[1][4] Its derivatives have also been synthesized and evaluated for anticancer activity.[6]

-

Agrochemical Chemistry : The compound is used in the formulation of modern agrochemicals, such as fungicides and herbicides, where the trifluoromethylthiazole moiety can enhance efficacy.[1][8]

-

Material Science : It is explored for creating advanced polymers and coatings where its properties can improve durability and resistance to environmental factors.[1]

-

Fluorinated Compound Synthesis : The presence of the -CF₃ group makes it a valuable precursor for synthesizing other complex fluorinated molecules used in applications like medical imaging and diagnostics.[1]

Synthesis & Purification Workflow

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. While specific proprietary methods exist, a general and logical synthetic approach can be derived from established chemical principles.

Generalized Synthesis Protocol

A common route to 2-aminothiazoles involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. For this specific molecule, a plausible pathway involves the reaction of a suitably functionalized α-halo-β-ketoester with thiourea.

Step-by-Step Methodology:

-

Starting Material Selection : Begin with a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate.

-

Halogenation : Perform an α-halogenation (e.g., using N-bromosuccinimide or sulfuryl chloride) on the β-ketoester to generate the reactive α-halo intermediate. The reaction must be controlled to ensure selective halogenation at the desired position.

-

Cyclocondensation (Hantzsch Reaction) : React the α-halo-β-ketoester intermediate with thiourea in a suitable solvent (e.g., ethanol). This one-pot reaction forms the 2-aminothiazole ring.

-

Saponification : Hydrolyze the resulting ester (ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate) to the desired carboxylic acid using a base (e.g., sodium hydroxide), followed by acidic workup to protonate the carboxylate.[8]

-

Isolation : The final product, this compound, typically precipitates upon acidification and can be collected by filtration.

Purification Protocol: Recrystallization

Purity is paramount for subsequent applications. Recrystallization is a standard and effective method for purifying the final compound.[9]

-

Solvent Selection : Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents like THF/hexane or methanol/water are often effective.[9]

-

Dissolution : Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional) : If colored impurities are present, treat the hot solution with activated charcoal and filter it while hot.

-

Crystallization : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection and Drying : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

Synthesis & Purification Workflow Diagram

Caption: Generalized workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical testing ensures the identity, purity, and stability of the compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control for pharmaceutical intermediates.[10]

Purity Determination via RP-HPLC

A reversed-phase HPLC (RP-HPLC) method is suitable for separating the main compound from potential impurities and degradation products.[10]

Step-by-Step Methodology:

-

Instrumentation : Utilize an HPLC system with a UV detector, pump, autosampler, and column oven.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.[10]

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B.

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent, such as a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection Wavelength : ~254 nm (or as determined by UV scan)

-

Injection Volume : 10 µL

-

Gradient : A typical gradient might run from 10% B to 90% B over 15 minutes to elute all components.

-

-

Data Analysis : Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Analytical Workflow Diagram

Caption: Workflow for purity analysis via RP-HPLC.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the compound's integrity and ensure user safety.

-

Safety Profile : The compound is classified as a warning-level hazard. It may be harmful if swallowed (Acute Tox. 4 Oral), cause skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used.

-

Storage Conditions : For maximum stability, the compound should be stored in a tightly closed container in a cool, dry place.[3] Some suppliers recommend refrigerated storage at 0-8 °C.[1]

Conclusion

This compound stands out as a high-value intermediate due to its unique combination of functional groups on a biologically relevant thiazole scaffold. Its strategic importance in the synthesis of novel pharmaceuticals and agrochemicals is well-established. The methodologies for its synthesis, purification, and analysis are robust and scalable, ensuring its availability and quality for advanced research and development projects. As the demand for complex, fluorinated heterocyclic compounds continues to grow, the role of this versatile building block is set to expand further.

References

- Vertex AI Search Result 1. Source

- Chem-Impex. (n.d.). This compound. Source

- Sigma-Aldrich. (n.d.). This compound 97%. Source

- Santa Cruz Biotechnology. (n.d.). This compound. Source

- Google Patents. (2008).

- Chemicalbook. (n.d.). 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. Source

- National Institutes of Health (NIH). (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Source

- MDPI. (2016).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Source

- BenchChem. (n.d.). HPLC method for the analysis of 2-Amino-4-methyl-5-acetylthiazole purity. Source

- ResearchGate. (2021).

- Semantic Scholar. (2010).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, a critical parameter for its application in pharmaceutical and agrochemical research. As a key building block in the synthesis of novel therapeutic agents and crop protection formulations, understanding its solubility is paramount for formulation development, bioavailability, and overall efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile heterocyclic compound with a molecular formula of C₅H₃F₃N₂O₂S and a molecular weight of 212.15 g/mol .[1] Its structure, featuring a thiazole ring, an amino group, a carboxylic acid moiety, and a trifluoromethyl group, imparts unique physicochemical properties that are highly valuable in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, making this compound an attractive scaffold for drug design.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal therapeutic efficacy. Therefore, a thorough understanding and quantitative determination of the solubility of this compound in various solvent systems is a foundational step in its development pathway.

Physicochemical Properties and Their Influence on Solubility

The relationship between these key physicochemical properties and solubility is visualized in the diagram below.

Caption: Relationship between physicochemical properties and solubility.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published. However, qualitative descriptions indicate that it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[1] A structurally similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is reported to be soluble in methanol and slightly soluble in water.[3][4]

For the purpose of illustrating how solubility data should be presented, the following table provides a hypothetical yet realistic solubility profile based on the expected behavior of a compound with this structure.

| Solvent System | Temperature (°C) | Method | Hypothetical Solubility (mg/mL) |

| Water (pH 2.0) | 25 | Shake-Flask | 0.5 |

| Water (pH 7.4) | 25 | Shake-Flask | 0.2 |

| Water (pH 9.0) | 25 | Shake-Flask | 1.5 |

| Ethanol | 25 | Shake-Flask | 5.0 |

| Methanol | 25 | Shake-Flask | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | > 50 |

| Acetonitrile | 25 | Shake-Flask | 2.5 |

Note: The values presented in this table are illustrative and should be experimentally determined.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method is reliable and directly measures the saturation concentration of a solute in a solvent at a specific temperature.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid compound and its saturated solution. By ensuring an excess of the solid is present, the dissolution and precipitation processes reach a steady state, at which point the concentration of the dissolved compound in the liquid phase represents its equilibrium solubility. Agitation is crucial to accelerate the attainment of this equilibrium, and precise temperature control is necessary as solubility is a temperature-dependent property.

Step-by-Step Protocol for the Shake-Flask Method

The following protocol outlines the steps for determining the solubility of this compound.

-

Preparation of Materials:

-

This compound (solid, high purity).

-

Selected solvents (e.g., purified water at various pH values, ethanol, methanol, DMSO).

-

Glass vials or flasks with tight-fitting caps.

-

A temperature-controlled orbital shaker or incubator.

-

A calibrated pH meter.

-

Syringe filters (e.g., 0.22 µm PVDF) for phase separation.

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC).

-

-

Experimental Procedure:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable standard curve).

-

For pH-dependent solubility, measure the pH of the saturated solution at the end of the experiment.

-

The experimental workflow for the shake-flask method is depicted in the following diagram.

Caption: Experimental workflow for the Shake-Flask solubility method.

Alternative Method: Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like this compound, potentiometric titration can be a powerful tool to determine both the pKa and the intrinsic solubility.[7] This method involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves can be related to its solubility product and pKa. This technique is particularly useful for generating a pH-solubility profile with a single experiment.

Safety and Handling Precautions

When conducting solubility studies with this compound and various organic solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Compound Handling: Avoid generating dust when weighing and transferring the solid compound.

-

Solvent Handling: Be aware of the flammability and toxicity of the organic solvents used. Ensure there are no ignition sources nearby.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For trifluoromethyl-containing compounds, in particular, it is good practice to handle them with care, as some can be reactive or have specific toxicological profiles. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data remains to be published, the methodologies and theoretical considerations presented herein equip researchers and drug development professionals with the necessary knowledge to perform these critical experiments. The shake-flask method, as detailed, offers a robust and reliable means of obtaining thermodynamic solubility data, which is essential for advancing the development of this promising compound into viable pharmaceutical or agrochemical products.

References

- Quora. How do you perform the shake flask method to determine solubility?. [Link]

- BioAssay Systems. Shake Flask Method Summary. [Link]

- IndiaMART. This compound. [Link]

- Angene Chemical.

- ACS Publications.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- NIH.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- ResearchGate.

- ChemBK. 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. [Link]

- ResearchGate. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)

- NIH. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

Sources

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid and its Analogs

This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] While the definitive crystal structure of this specific molecule is not publicly available, this paper will leverage the known crystal structure of its close analog, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, to provide a detailed analysis of its probable structural characteristics. Furthermore, this guide will detail the synthesis, characterization, and the critical process of single-crystal X-ray diffraction for this class of compounds.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group at the 4-position of the thiazole ring can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. The carboxylic acid function at the 5-position provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions within crystal lattices and at enzyme active sites.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a modified Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring.[2] This approach typically involves the condensation of a thiourea with an α-halocarbonyl compound.

Proposed Synthetic Pathway

A plausible and efficient route to the title compound involves a one-pot reaction starting from a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via in-situ bromination followed by cyclization with thiourea.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add N-bromosuccinimide (1 equivalent).

-

Bromination: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cyclization: Add thiourea (1.1 equivalents) to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.

-

Hydrolysis: Treat the purified ester with an aqueous solution of sodium hydroxide and heat to facilitate hydrolysis.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.

Single Crystal Growth

Obtaining high-quality single crystals is a critical yet often challenging step for X-ray diffraction analysis.[3][4] For thiazole carboxylic acids, slow evaporation and vapor diffusion are effective techniques.[5][6][7]

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetone).

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Place the filtered solution in a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

Spectroscopic and Analytical Characterization

Prior to crystal structure determination, it is essential to confirm the identity and purity of the synthesized compound using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | A broad singlet for the -NH₂ protons, a broad singlet for the carboxylic acid proton (these may be exchangeable with D₂O).[8][9] |

| ¹³C NMR | Resonances for the thiazole ring carbons, the carboxylic acid carbonyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).[8][9] |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group.[10] |

| FT-IR | Characteristic stretching vibrations for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-F bonds.[8][9] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Crystal Structure Analysis: A Case Study of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

As a close structural analog, the crystal structure of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid provides invaluable insights into the likely molecular geometry and intermolecular interactions of the title compound.

Crystallographic Data

The following table summarizes the crystallographic data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

| Parameter | Value |

| Chemical Formula | C₆H₄F₃NO₂S |

| Formula Weight | 211.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961(1) |

| b (Å) | 15.682(3) |

| c (Å) | 10.632(2) |

| β (°) | 90.35(3) |

| Volume (ų) | 827.1(3) |

| Z | 4 |

Molecular and Supramolecular Structure

The crystal structure reveals a planar thiazole ring, with the carboxylic acid group twisted slightly out of the plane. The trifluoromethyl group is positioned on the adjacent carbon. In the crystal lattice, the molecules are linked by strong O—H···N hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. These interactions form chains of molecules. Additionally, weaker C—H···O hydrogen bonds are observed, further stabilizing the crystal packing.

It is highly probable that this compound will exhibit a similar hydrogen bonding motif. The presence of the amino group introduces the possibility of additional N—H···O or N—H···N hydrogen bonds, potentially leading to a more complex and robust three-dimensional network.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.

-

Validation: The final structure is validated using crystallographic software to check for any errors or inconsistencies.

Conclusion

This technical guide has outlined the synthesis, characterization, and a detailed analysis of the probable crystal structure of this compound. By leveraging the known crystal structure of a close analog, we can anticipate the key molecular and supramolecular features that govern the solid-state architecture of this important heterocyclic compound. The methodologies and protocols described herein provide a robust framework for researchers engaged in the study and application of novel thiazole derivatives in drug discovery and materials science.

References

- Narender, M., Reddy, M. S., Kumar, V. P., Srinivas, B., Sridhar, R., Nageswar, Y. V. D., & Rao, K. R. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. [Link]

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.).

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020).

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).

- Synthesis and Evaluation of 2-Aminothiazole Deriv

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020).

- Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

- X-ray Crystallography. (n.d.).

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

- Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. [Link]

- How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.).

- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]

- Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). (2019). IUCr Journals. [Link]

- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.).

- Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (n.d.).

- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. universalprint.org [universalprint.org]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Significance of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Introduction & Strategic Importance

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and capacity for multiple hydrogen bonding interactions make it an ideal framework for engaging with biological targets. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a critical tool in drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, modulate its lipophilicity and cell permeability, and improve its binding affinity to target proteins through unique electronic interactions.

This guide provides a comprehensive technical overview of this compound, a key building block that combines the benefits of the 2-aminothiazole core with the powerful influence of a trifluoromethyl substituent. We will explore its synthesis, rooted in classic heterocyclic chemistry, detail a practical experimental protocol, and discuss its applications and significance for researchers in pharmaceutical and agrochemical development.[3][4]

The Foundational Chemistry: Hantzsch Thiazole Synthesis

The primary method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This robust and versatile condensation reaction remains the most efficient and widely adopted strategy.[6][7]

Causality of the Mechanism: The reaction proceeds through the nucleophilic attack of the sulfur atom from a thioamide (such as thiourea) on the α-carbon of an α-halocarbonyl compound.[8] This initial S-alkylation forms a key intermediate which then undergoes an intramolecular cyclization via the nucleophilic attack of the thioamide's nitrogen onto the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the final, stable aromatic thiazole ring. The elegance of this reaction lies in its convergence, rapidly building molecular complexity from simple, readily available precursors.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Synthetic Pathway to this compound

The synthesis of the title compound is efficiently achieved in two principal stages, beginning with the construction of its ethyl ester precursor, followed by a straightforward hydrolysis.

-

Step 1: Hantzsch Condensation to Form the Ester Precursor. The synthesis commences with a suitable trifluoromethyl-containing α-halo-β-ketoester. Specifically, ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate is reacted with thiourea. Following the Hantzsch mechanism, this reaction selectively forms the thiazole ring, yielding Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.[9][10][11] This precursor is a stable, isolable intermediate.

-

Step 2: Saponification to the Carboxylic Acid. The ethyl ester group of the precursor is hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH).[12][13] This saponification reaction cleaves the ester bond. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the resulting carboxylate salt, causing the final this compound to precipitate out of the aqueous solution as a solid.[13]

Caption: Workflow for the hydrolysis of the ester precursor.

Detailed Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the conversion of the commercially available Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate to the target carboxylic acid. The procedure is designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Reagents:

-

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0-3.0 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol or Ethyl Acetate (for washing)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, pH paper, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology:

-

Dissolution and Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in deionized water.

-

Base Addition: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water and add it to the flask. The amount of water should be sufficient to allow for effective stirring.

-

Reaction: Heat the mixture to 40-60°C with vigorous stirring.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. The reaction typically takes several hours.

-

Cooling and Filtration (Optional): Once the reaction is complete, cool the mixture to room temperature. If any unreacted starting material or impurities are present as solids, filter the basic solution.

-

Acidification and Precipitation: Transfer the clear filtrate to a new beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring. Monitor the pH with pH paper. Continue adding acid until the pH is strongly acidic (pH ≤ 2).[13] A thick, off-white precipitate of the product will form.

-

Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a minimal amount of a cold organic solvent like ethanol to aid in drying. Dry the collected solid under vacuum to a constant weight.

Expected Outcome: The procedure should yield this compound as an off-white to pale yellow solid with a high purity (typically >95%).[3][4]

Physicochemical & Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through standard analytical techniques. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 239135-55-8 | [3][4] |

| Molecular Formula | C₅H₃F₃N₂O₂S | [3][14] |

| Molecular Weight | 212.15 g/mol | [3][14] |

| Appearance | Off-white to white crystalline powder | [3][4] |

| Melting Point | 232-252 °C (with decomposition) | [3] |

| Purity (Typical) | ≥95% (HPLC) | [3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [4] |

Characterization: Full characterization would involve ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure, mass spectrometry to verify the molecular weight, and HPLC to determine purity.

Applications in Research and Development

This compound is not an end-product but a highly valuable and versatile intermediate for further chemical synthesis.[3][]

-

Pharmaceutical Development: Its primary application is as a building block in the synthesis of more complex, biologically active molecules.[3] The combination of the amino group (a handle for amide coupling), the carboxylic acid (another coupling site), and the trifluoromethylated thiazole core makes it ideal for constructing libraries of compounds for drug screening. It is particularly valuable in programs targeting infectious diseases due to the known antimicrobial properties of the thiazole ring.[3]

-

Agrochemical Chemistry: In the agrochemical sector, this compound serves as a key intermediate for synthesizing novel pesticides and herbicides.[3] The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability. A related compound, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, is a key intermediate for the fungicide thifluzamide, highlighting the importance of this structural class.[11]

-

Materials Science: The unique properties imparted by the fluorinated heterocyclic structure are also being explored in the development of advanced polymers and coatings.[3]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its discovery and synthesis, grounded in the time-honored Hantzsch reaction, provide researchers with a potent building block that merges the biologically favorable 2-aminothiazole core with the pharmacokinetically enhancing trifluoromethyl group. The straightforward and efficient synthetic route to this compound ensures its accessibility, empowering chemists to innovate and develop the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- Müller, F., H. H. Schultze, and H. D. Stachel. 2011. "Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives." Archiv der Pharmazie 344 (6): 363–69. [Link]

- Li, J. J., et al. 2010. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." ARKIVOC 2010 (vi): 32-38. [Link]

- Kaur, R., et al. 2017. "Synthesis of aminothiazoles: polymer-supported approaches." RSC Advances 7 (27): 16378-16399. [Link]

- ExportersIndia. "this compound." Accessed January 10, 2026. [Link]

- El-Sayed, N. N. E., et al. 2021. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 26 (6): 1449. [Link]

- El-Sayed, N. N. E., et al. 2021. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." MDPI. [Link]

- SynArchive. "Hantzsch Thiazole Synthesis." Accessed January 10, 2026. [Link]

- Organic Chemistry. "Hantzsch Thiazole Synthesis." Accessed January 10, 2026. [Link]

- Bramley, S. E., et al. 1987. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

- Google Patents.

- Bou-Salah, L., et al. 2018. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules 23 (10): 2673. [Link]

- Organic Chemistry Portal. "Thiazole synthesis." Accessed January 10, 2026. [Link]

- Alchem Pharmtech. "CAS 344-72-9 | Ethyl 2-amino-4-(trifluoromethyl)

- Gao, D., et al. 2022. "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules 27 (9): 2984. [Link]

- Google Patents. "CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid." Accessed January 10, 2026.

- Google Patents. "CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof." Accessed January 10, 2026.

- Li, Q., et al. 2017.

- Google Patents.

- ResearchGate. "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Accessed January 10, 2026. [Link]

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. scbt.com [scbt.com]

- 11. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 14. scbt.com [scbt.com]

The Trifluoromethyl Group: A Strategic Asset in the Design of Thiazole-Based Therapeutics

An In-depth Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted role of the CF₃ group when appended to thiazole derivatives, a class of compounds renowned for its broad therapeutic potential. We will dissect the profound influence of trifluoromethylation on the physicochemical properties of the thiazole nucleus, including lipophilicity, electronic character, and metabolic stability. Furthermore, we will explore how these modifications translate into enhanced biological activity, influencing receptor binding, potency, and selectivity. Through mechanistic explanations, illustrative case studies, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the synergistic relationship between the trifluoromethyl group and the thiazole scaffold for the rational design of next-generation therapeutics.

Introduction: The Privileged Partnership of Thiazole and Trifluoromethyl Moieties

In the landscape of medicinal chemistry, both the thiazole ring and the trifluoromethyl group are considered "privileged structures." Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in a multitude of bioactive compounds, including antimicrobials, anti-inflammatories, and anticancer agents. Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions make it a versatile scaffold.

The trifluoromethyl group, on the other hand, is often employed as a "magic bullet" to enhance the drug-like properties of a lead compound. Its unique electronic nature and steric bulk can dramatically alter a molecule's behavior in a biological system. When these two privileged entities are combined, the resulting trifluoromethylated thiazole derivatives often exhibit a synergistic enhancement of properties, making them highly valuable in drug discovery programs. This guide will elucidate the fundamental principles governing this powerful combination.

Part 1: The Physicochemical Impact of Trifluoromethylation on the Thiazole Scaffold

The introduction of a CF₃ group onto the thiazole ring is not a trivial substitution. It instigates a cascade of changes in the molecule's fundamental properties that are critical for its pharmacokinetic and pharmacodynamic profile.

Modulation of Lipophilicity

A primary and well-documented effect of trifluoromethylation is the significant increase in lipophilicity, quantified by the partition coefficient, logP. The high hydrophobicity of the fluorine atoms enhances the molecule's affinity for lipidic environments. This is a critical parameter for oral bioavailability and cell membrane permeability. However, this increase must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.

Causality: The fluorine atoms in the CF₃ group are poor hydrogen bond acceptors and the C-F bond is highly polarized, yet the overall group is non-polar and hydrophobic. This allows trifluoromethylated compounds to more readily partition from aqueous phases into the lipid bilayers of cell membranes, a crucial first step for reaching intracellular targets.

Table 1: Comparative Lipophilicity (cLogP) of Unsubstituted vs. Trifluoromethylated Thiazole Analogs

| Base Scaffold | R Group | cLogP (Calculated) | ΔcLogP |

| 2-Phenylthiazole | -H | 2.58 | - |

| 2-Phenylthiazole | -CF₃ (on Phenyl) | 3.44 | +0.86 |

| 4-Methylthiazole | -H | 1.35 | - |

| 4-Methyl-2-(trifluoromethyl)thiazole | -CF₃ (on Thiazole) | 2.21 | +0.86 |

Note: cLogP values are estimates and serve for comparative purposes. The consistent increase of ~0.86 highlights the predictable contribution of the CF₃ group.

Electronic Effects and pKa Modification

The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the thiazole ring, it significantly reduces the electron density of the aromatic system. This has a direct and predictable impact on the basicity of the thiazole nitrogen atom.

Causality: The electron-withdrawing inductive effect of the CF₃ group pulls electron density away from the ring, making the lone pair of electrons on the thiazole nitrogen less available for protonation. Consequently, the pKa of the conjugate acid is lowered, meaning the thiazole becomes less basic. This modulation can be crucial for avoiding unwanted interactions with acidic organelles (e.g., lysosomes) or for optimizing interactions with a target protein where a less basic moiety is preferred.

Enhancement of Metabolic Stability